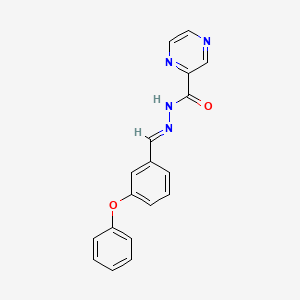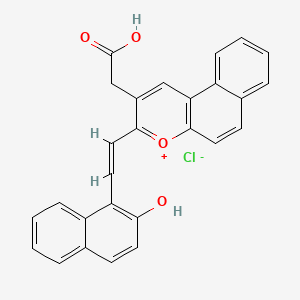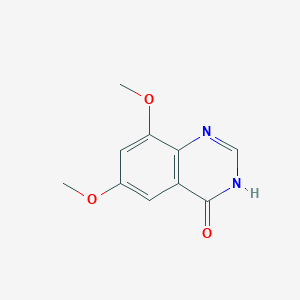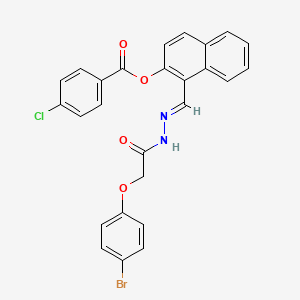
Benzamide, N-(6-chloro-3-pyridazinyl)-4-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, N-(6-chloro-3-pyridazinyl)-4-nitro-: is a chemical compound with the molecular formula C11H7ClN4O3 . It is characterized by the presence of a benzamide group substituted with a 6-chloro-3-pyridazinyl and a 4-nitro group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-(6-chloro-3-pyridazinyl)-4-nitro- typically involves the reaction of 6-chloro-3-pyridazinecarboxylic acid with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The nitro group in Benzamide, N-(6-chloro-3-pyridazinyl)-4-nitro- can undergo reduction reactions to form corresponding amines.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Applications De Recherche Scientifique
Chemistry: Benzamide, N-(6-chloro-3-pyridazinyl)-4-nitro- is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to study enzyme-substrate interactions and protein-ligand binding .
Medicine: The compound is investigated for its potential pharmacological properties. Its derivatives may exhibit activity against certain diseases, making it a candidate for drug development .
Industry: In the industrial sector, Benzamide, N-(6-chloro-3-pyridazinyl)-4-nitro- is used in the production of specialty chemicals and intermediates for various applications .
Mécanisme D'action
The mechanism of action of Benzamide, N-(6-chloro-3-pyridazinyl)-4-nitro- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the nitro and chloro groups enhances its binding affinity and specificity . The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparaison Avec Des Composés Similaires
- N-(6-Chloro-3-pyridazinyl)-2-(trifluoromethyl)benzamide
- N-(6-Chloro-3-pyridazinyl)-N-hexadecylbenzamide
- 3-chloro-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide
Uniqueness: Benzamide, N-(6-chloro-3-pyridazinyl)-4-nitro- is unique due to the presence of both a nitro and a chloro group on its benzamide structure. This combination imparts distinct chemical reactivity and biological activity compared to its analogs .
Propriétés
Numéro CAS |
36987-33-4 |
|---|---|
Formule moléculaire |
C11H7ClN4O3 |
Poids moléculaire |
278.65 g/mol |
Nom IUPAC |
N-(6-chloropyridazin-3-yl)-4-nitrobenzamide |
InChI |
InChI=1S/C11H7ClN4O3/c12-9-5-6-10(15-14-9)13-11(17)7-1-3-8(4-2-7)16(18)19/h1-6H,(H,13,15,17) |
Clé InChI |
SJFKAZGPHJAMRP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)NC2=NN=C(C=C2)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-4-({[(methylamino)carbothioyl]amino}sulfonyl)benzene](/img/structure/B12000640.png)
![2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B12000661.png)










![Benzenamine, N-[(2,4-dimethoxyphenyl)methylene]-](/img/structure/B12000714.png)

